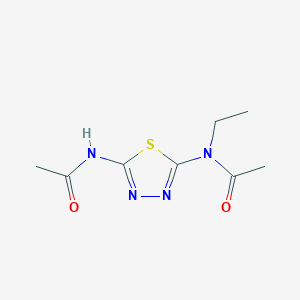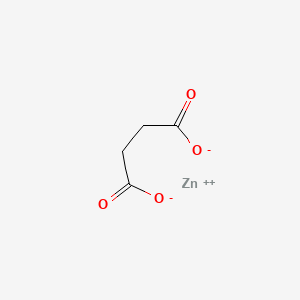
Zinc succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc succinate is a metal-organic coordination compound formed by the combination of zinc ions and succinic acid. It is known for its unique structural properties and potential applications in various fields, including materials science, biology, and medicine. The compound typically exists in different polymorphic forms, each with distinct structural characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc succinate can be synthesized through various methods, including hydrothermal synthesis and gel diffusion techniques. In hydrothermal synthesis, zinc nitrate hexahydrate and succinic acid are dissolved in water and subjected to high temperatures and pressures to form this compound crystals . The reaction conditions, such as temperature, pressure, and pH, can be adjusted to obtain different polymorphic forms of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrothermal reactors. The reactants, zinc nitrate and succinic acid, are mixed in a controlled environment, and the reaction is carried out under specific conditions to ensure high yield and purity. The resulting crystals are then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc succinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield elemental zinc and succinic acid.
Substitution: this compound can participate in substitution reactions where the succinate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include zinc oxide, elemental zinc, and various substituted zinc complexes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Zinc succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zinc-based compounds and materials.
Biology: this compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Mécanisme D'action
The mechanism of action of zinc succinate involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as a cofactor for enzymes, influencing their activity and stability. It also participates in redox reactions, contributing to its antioxidant properties. The compound’s ability to form coordination complexes with other molecules allows it to modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc gluconate
- Zinc bisglycinate
- Zinc oxide
- Zinc sulfate
Comparison
Zinc succinate is unique in its structural properties and coordination chemistry compared to other zinc compounds. For example, zinc gluconate and zinc bisglycinate are primarily used as dietary supplements due to their high bioavailability, while zinc oxide is widely used in industrial applications for its antimicrobial and UV-blocking properties . Zinc sulfate is commonly used in agriculture and medicine for its role in zinc supplementation
Propriétés
Numéro CAS |
6228-53-1 |
|---|---|
Formule moléculaire |
C4H4O4Zn |
Poids moléculaire |
181.5 g/mol |
Nom IUPAC |
zinc;butanedioate |
InChI |
InChI=1S/C4H6O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
Clé InChI |
AGFGXVAAIXIOFZ-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12929443.png)
![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)

![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
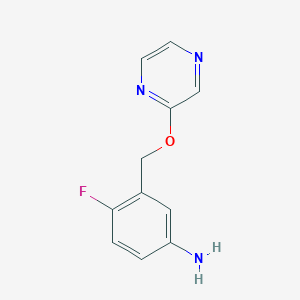
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
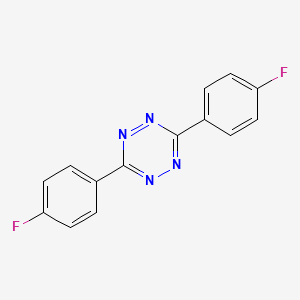
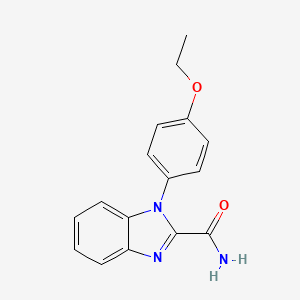
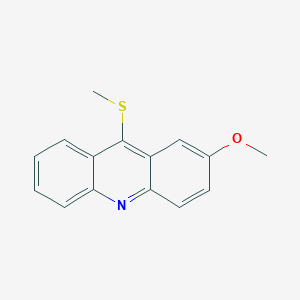
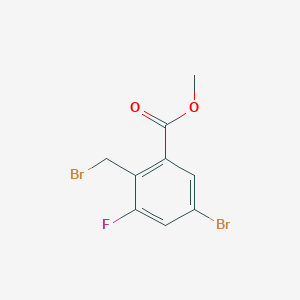
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)

